molecular formula C15H17NO2S B4413346 N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide

N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide

Cat. No.: B4413346
M. Wt: 275.4 g/mol
InChI Key: NBLWZWQTORFRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide is an organic compound that features a benzamide core with a furylmethyl and propylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide typically involves the reaction of 2-(propylthio)benzoic acid with 2-furylmethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The furylmethyl and propylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-2-(methylthio)benzamide
  • N-(2-furylmethyl)-2-(ethylthio)benzamide
  • N-(2-furylmethyl)-2-(butylthio)benzamide

Uniqueness

N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, the propylthio group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-propylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-10-19-14-8-4-3-7-13(14)15(17)16-11-12-6-5-9-18-12/h3-9H,2,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLWZWQTORFRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-2-(propylsulfanyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.